

Technical Guide: Physicochemical Properties of 2-Fluoro-1-iodo-3-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-1-iodo-3-methylbenzene

Cat. No.: B1343946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of **2-Fluoro-1-iodo-3-methylbenzene** (IUPAC Name: **2-fluoro-1-iodo-3-methylbenzene**), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. As a versatile chemical intermediate, its physical and chemical characteristics are critical for its application in multi-step syntheses and for the development of novel molecular entities. This document summarizes its known properties, provides context through isomeric data, outlines standard experimental methodologies, and illustrates a common synthetic pathway.

Compound Identification:

- CAS Number: 916420-21-8[1][2]
- Molecular Formula: C₇H₆FI[1]
- Synonyms: 2-Fluoro-3-iodotoluene, 3-iodo-2-fluorotoluene[1]

Physicochemical Properties

Quantitative experimental data for **2-Fluoro-1-iodo-3-methylbenzene** are not extensively reported in publicly available literature. The following tables summarize the known computed and isomeric data to provide a comparative reference.

Table 2.1: Core Properties of 2-Fluoro-1-iodo-3-methylbenzene

Property	Value	Source
Molecular Weight	236.02 g/mol	PubChem[1]
Monoisotopic Mass	235.94983 Da	PubChem[1]
Purity (Typical)	>96%	Commercial Supplier[2]

Table 2.2: Comparative Physicochemical Data of Isomers

To estimate the physical properties of **2-Fluoro-1-iodo-3-methylbenzene**, data from its structural isomers are presented below. These values suggest the compound is likely a liquid at room temperature with a high boiling point and a density significantly greater than water.

Property	2-Fluoro-1-iodo-4-methylbenzene	1-Fluoro-3-iodo-2-methylbenzene	4-Fluoro-2-iodo-1-methylbenzene
CAS Number	452-79-9	443-85-6	13194-67-7
Appearance	-	Colorless to light yellow liquid	Colorless to light yellow liquid
Boiling Point	210 °C at 760 mmHg[3]	114-116 °C at 8 Torr	92-94 °C at 15 mmHg
Density	1.788 g/cm ³ [3]	1.8 g/cm ³	1.752 g/mL at 25 °C
Refractive Index	1.580	1.581	1.580 at 20 °C
Flash Point	84 °C[3]	184 °F (84.4 °C)	188 °F (86.7 °C)

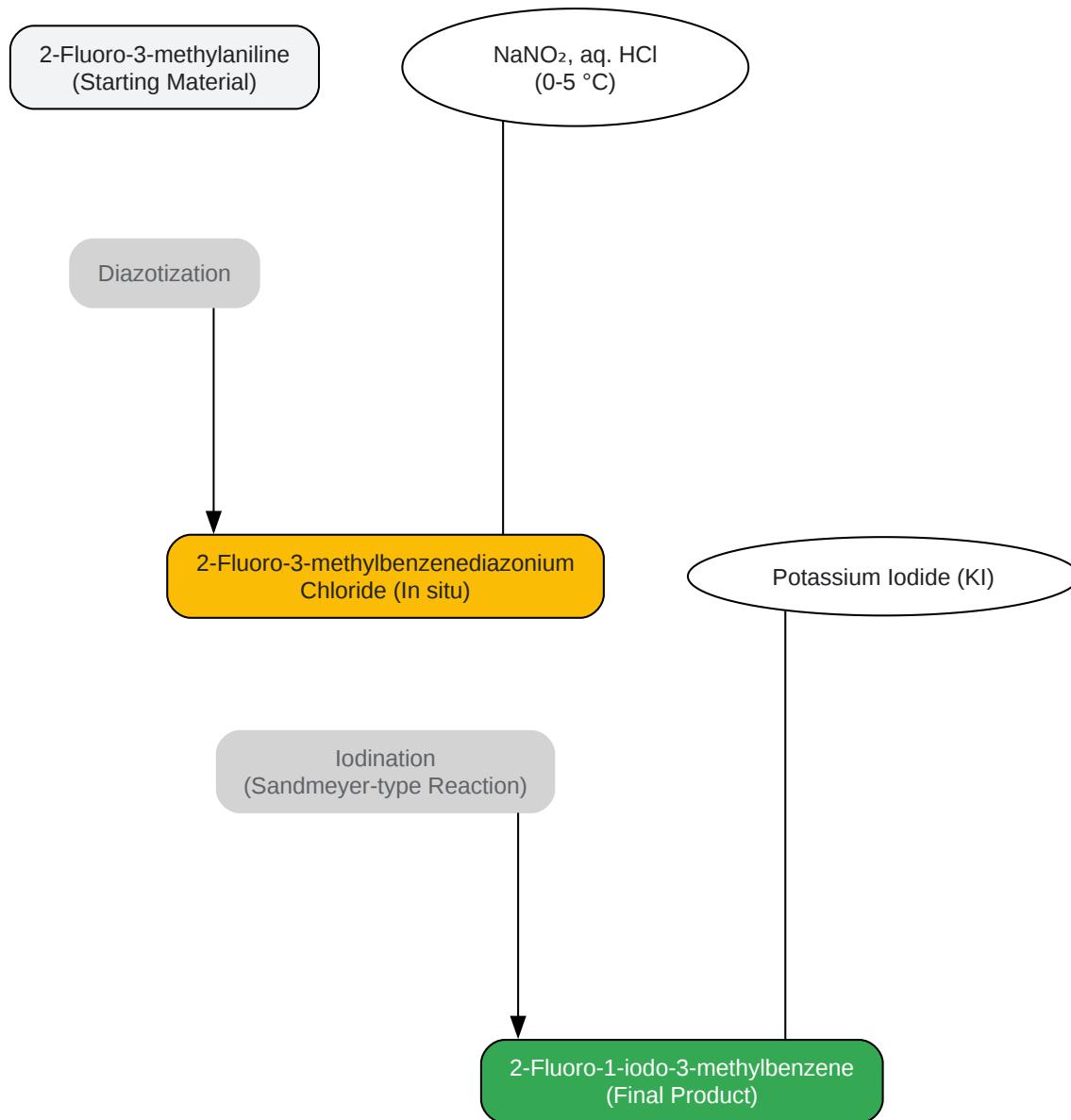
Experimental Protocols

While specific experimental determinations for **2-Fluoro-1-iodo-3-methylbenzene** are not published, the following standard methodologies are employed to determine the key physicochemical properties listed above.

Determination of Boiling Point

The boiling point is typically determined by distillation at atmospheric pressure (e.g., using a distillation apparatus conforming to ASTM D86 standards) or under reduced pressure for high-boiling substances to prevent decomposition. A sample is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.

Determination of Density


Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20 °C or 25 °C). For a liquid, this involves weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small sample is placed on the prism, and the boundary line between light and dark fields is observed through an eyepiece. The measurement is typically taken at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).

Logical Workflow: Synthesis

2-Fluoro-1-iodo-3-methylbenzene is a valuable building block in organic synthesis. A common and logical workflow for its preparation involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative. This multi-step process is a fundamental workflow in the synthesis of aryl halides.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2-Fluoro-1-iodo-3-methylbenzene** via diazotization and iodination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-1-iodo-3-methylbenzene | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2abiotech.net [2abiotech.net]
- 3. 2-fluoro-1-iodo-4-methylbenzene | 452-79-9 [chemnet.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Fluoro-1-iodo-3-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343946#physicochemical-properties-of-2-fluoro-1-iodo-3-methylbenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com